(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt)
Overview
Description
(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt) is a derivative of coenzyme A, which is a crucial cofactor in various biochemical reactions. This compound is particularly significant in lipid metabolism and is involved in the synthesis and oxidation of fatty acids. It is a highly specialized molecule used in advanced biochemical and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt) typically involves the esterification of eicosatetraenoic acid with coenzyme A. The reaction is carried out under controlled conditions to ensure the correct configuration of the double bonds (5Z,8Z,11Z,14Z). The ammonium salt form is achieved by neutralizing the product with ammonium hydroxide .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale esterification processes followed by purification steps such as chromatography to ensure high purity and correct isomeric forms .
Chemical Reactions Analysis
Types of Reactions
(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the fatty acid moiety to various oxidized products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the coenzyme A moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Produces various oxidized fatty acids.
Reduction: Results in saturated coenzyme A derivatives.
Substitution: Leads to the formation of new coenzyme A derivatives with different functional groups
Scientific Research Applications
(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt) has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex lipids and other biochemical compounds.
Biology: Plays a role in studying lipid metabolism and enzyme functions.
Medicine: Investigated for its potential in treating metabolic disorders and understanding disease mechanisms.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through its role in lipid metabolism. It acts as a substrate for enzymes involved in the synthesis and oxidation of fatty acids. The molecular targets include various acyl-CoA synthetases and dehydrogenases. The pathways involved are crucial for maintaining cellular energy balance and producing signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A
- (5Z,8Z,11Z,14Z-eicosapentaenoyl) Coenzyme A
- (5Z,8Z,11Z,14Z-docosahexaenoyl) Coenzyme A
Uniqueness
(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt) is unique due to its specific configuration of double bonds, which is essential for its biological activity. This configuration allows it to participate in specific enzymatic reactions that other similar compounds may not efficiently undergo .
Biological Activity
(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt), commonly referred to as 20:4 CoA, is a derivative of eicosatetraenoic acid (ETA), a polyunsaturated fatty acid characterized by four double bonds at specific positions. This compound plays a crucial role in various biochemical processes and exhibits distinct biological activities due to its unique structure. This article explores the biological activity of this compound, including its metabolic functions, interaction with enzymes, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A is . It has a molecular weight of approximately 1104.425 g/mol. The compound is non-hygroscopic and light-sensitive, requiring storage at -20°C to maintain stability .
1. Metabolic Pathways
(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A is involved in critical metabolic pathways such as:
- Fatty Acid Metabolism : It participates in the synthesis and degradation of fatty acids, enabling energy production and storage.
- Acyl Group Transfer Reactions : As a cofactor for various enzymes, it facilitates the transfer of acyl groups in metabolic reactions essential for cellular function .
2. Anti-Inflammatory Activity
Research indicates that (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A exhibits anti-inflammatory properties. It mediates the synthesis of bioactive lipids that can modulate inflammatory responses in various tissues. This activity sets it apart from other fatty acyl-CoA derivatives like arachidonoyl CoA, which is more involved in pro-inflammatory signaling pathways .
Interaction Studies
Interaction studies have demonstrated that (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A binds with specific enzymes and receptors. For instance:
- Binding Affinity : It shows significant binding affinity to enzymes involved in lipid metabolism and inflammatory response modulation.
- Comparative Analysis : Compared to other fatty acyl-CoA compounds such as arachidonoyl CoA and docosahexaenoic acid-CoA, its unique double bond configuration contributes to its distinct biological effects .
Case Study 1: Anti-Inflammatory Effects
A study published in Lipids examined the effects of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A on macrophage activation. The results showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a potential therapeutic role in managing chronic inflammatory conditions .
Case Study 2: Metabolic Regulation
Another research article highlighted the role of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A in regulating lipid metabolism in hepatocytes. The compound was found to enhance fatty acid oxidation while inhibiting lipogenesis through modulation of key metabolic enzymes.
Comparative Table of Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Arachidonoyl Coenzyme A | Contains four double bonds similar to ETA | Precursor for prostaglandins |
Docosahexaenoic Acid-CoA | Six double bonds; longer carbon chain | Important for brain health and retinal function |
Linoleoyl Coenzyme A | Two double bonds; shorter than ETA | Involved in omega-6 fatty acid metabolism |
(5Z,8Z,11Z,14Z-eicosatetraenoyl) CoA | Four specific double bonds at positions 5, 8, 11, 14 | Mediates anti-inflammatory responses |
Properties
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/b9-8-,12-11-,15-14-,18-17-;;;/t30-,34?,35+,36+,40-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHAGOPPOAZSF-SCFPSPBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H75N10O17P3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677196 | |
Record name | PUBCHEM_46907897 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1105.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-93-4 | |
Record name | PUBCHEM_46907897 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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